
1-(5-Bromo-2-methoxyphenyl)ethanone
概要
説明
1-(5-Bromo-2-methoxyphenyl)ethanone, also known as 5-bromo-2-methoxybenzaldehyde, is a chemical compound that has a wide range of applications in various scientific fields. It is a colorless liquid with a sweet, floral odor and is soluble in water. This compound is often used in organic synthesis, drug synthesis, and as a reagent in various reactions. It has also been used in the development of new materials, such as polymers, and has been studied for its potential medicinal applications.
科学的研究の応用
Chemical Synthesis and Reactions
1-(5-Bromo-2-methoxyphenyl)ethanone has been utilized in various chemical syntheses and reactions. For instance, it has been involved in the regioselective bromination of benzofuran systems, contributing to the preparation of specific ethanones with bromo and methoxy groups. These ethanones have been further modified through various reactions, including O-alkylamination and reduction processes, showcasing the versatility of this compound in synthetic chemistry (Kwiecień & Baumann, 1998).
Pharmacological Synthesis and Analysis
In pharmacological research, derivatives of this compound have been synthesized and analyzed for their biological activities. For example, certain triazole-thiol derivatives showing anti-inflammatory properties were synthesized using methoxyphenyl ethanones (Labanauskas et al., 2004). Additionally, the synthesis of novel Schiff bases using derivatives of this compound has been explored, with these bases exhibiting antimicrobial activity (Puthran et al., 2019).
Material Science and Crystallography
In the field of material science and crystallography, this compound and its derivatives have been used to study crystal structures and bonding motifs. These studies provide insights into the molecular arrangement and interactions within crystals, contributing to the understanding of solid-state properties (Hibbs, Overgaard, & Piltz, 2003). This knowledge is crucial for the development of new materials with specific properties.
Environmental and Biological Studies
Research in environmental science and biology has also involved compounds related to this compound. Investigations into the biodegradation of methoxychlor, an organochlorine insecticide, have shown that environmental bacterial species can convert it into dechlorinated derivatives, demonstrating the role of microbes in the breakdown of such compounds in natural environments (Satsuma & Masuda, 2012).
Safety and Hazards
特性
IUPAC Name |
1-(5-bromo-2-methoxyphenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrO2/c1-6(11)8-5-7(10)3-4-9(8)12-2/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLKBPFOSTPLEKE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C=CC(=C1)Br)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40373705 | |
| Record name | 1-(5-bromo-2-methoxyphenyl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40373705 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
16740-73-1 | |
| Record name | 1-(5-Bromo-2-methoxyphenyl)ethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=16740-73-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(5-bromo-2-methoxyphenyl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40373705 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


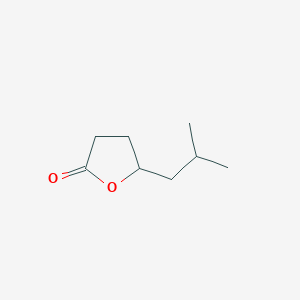


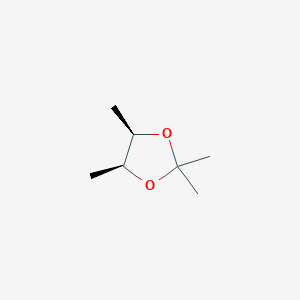
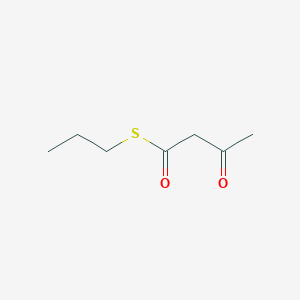

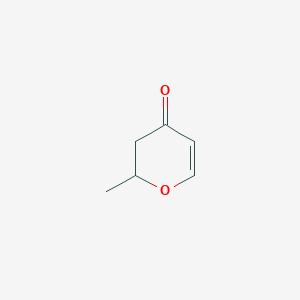

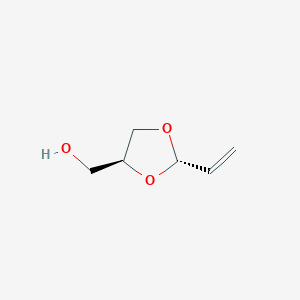

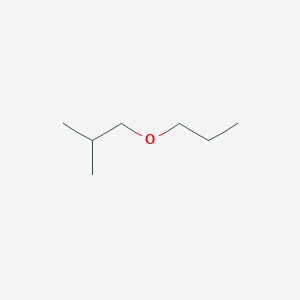
![Naphtho[1,2-d]thiazolium, 2-[2-(phenylamino)ethenyl]-1-(3-sulfopropyl)-, inner salt](/img/structure/B98171.png)
